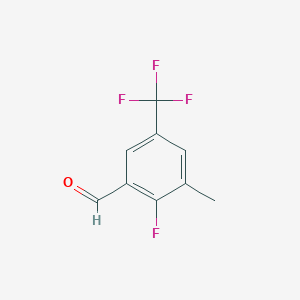

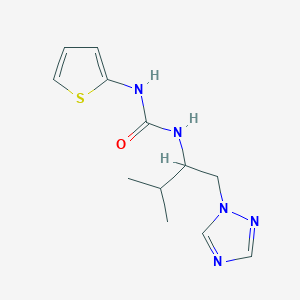

![molecular formula C20H19FN2O2S B2535522 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide CAS No. 946375-60-6](/img/structure/B2535522.png)

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide” is a complex organic compound. It contains a fluorophenyl group, a thiazole ring, and an acetamide group, which are common structures in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, structurally related to the compound due to their use in pharmaceuticals and cosmetics, have been studied for their environmental impact. Research highlights their persistence in aquatic environments, undergoing biodegradation yet remaining detectable in surface waters and sediments. The ubiquitous presence of parabens, derived from widespread consumption and disposal, underscores the importance of understanding the environmental pathways and fate of chemical compounds used in consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Pharmaceutical Degradation

The degradation of pharmaceutical compounds like acetaminophen, which shares functional groups with N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide, has been extensively studied. Advanced oxidation processes (AOPs) offer pathways to mitigate the environmental presence of pharmaceuticals, producing various by-products and elucidating the need for comprehensive treatment technologies to address the biotoxicity of degradation products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Chemosensor Development from Fluorophoric Compounds

Research into fluorescent chemosensors, leveraging compounds like 4-methyl-2,6-diformylphenol, indicates a growing interest in developing sensitive and selective detection systems for various analytes. This application is relevant for this compound due to the potential for its incorporation into sensor technologies, exploring its interactions and binding affinities for targeted sensing applications (Roy, 2021).

Optoelectronic Material Development

The creation of optoelectronic materials utilizing quinazolines and pyrimidines underscores the importance of aromatic and heterocyclic compounds in the development of electronic and photonic devices. The ability to incorporate such compounds into π-extended systems for enhanced electroluminescent properties suggests potential applications for this compound in similar contexts, where its structural features could contribute to novel optoelectronic functionalities (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it is a pharmaceutical compound, future research could involve testing its efficacy and safety in clinical trials. If it is a chemical intermediate, future research could involve finding more efficient or environmentally friendly methods of synthesis .

properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c1-14-4-2-3-5-18(14)25-12-19(24)22-11-10-17-13-26-20(23-17)15-6-8-16(21)9-7-15/h2-9,13H,10-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJHMDDHXSWKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)

![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)